1-(2-Cyclopropyl-acetyl)-piperidin-4-one 1-(2-Cyclopropyl-acetyl)-piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189779
InChI: InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

1-(2-Cyclopropyl-acetyl)-piperidin-4-one

CAS No.:

Cat. No.: VC16189779

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropyl-acetyl)-piperidin-4-one -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 1-(2-cyclopropylacetyl)piperidin-4-one
Standard InChI InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2
Standard InChI Key WGTMFZOAFDKHRS-UHFFFAOYSA-N
Canonical SMILES C1CC1CC(=O)N2CCC(=O)CC2

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecular structure of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one (Figure 1) comprises a six-membered piperidine ring with a ketone functional group at the 4-position and a 2-cyclopropyl-acetyl moiety bonded to the nitrogen atom. The cyclopropyl group introduces significant steric strain and electronic effects, which influence the compound’s reactivity and interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₉H₁₃NO₂ (inferred from molecular weight and analogous compounds)
Molecular Weight169.24 g/mol
Functional GroupsPiperidine ring, 4-ketone, N-acetyl, cyclopropane
StereochemistryPlanar cyclopropane ring; piperidine chair conformation likely predominant

The acetyl group at the nitrogen enhances electrophilicity, making it susceptible to nucleophilic attack, while the cyclopropane ring contributes to unique torsional angles that may affect molecular packing and solubility .

Synthetic Methodologies

Organometallic Approaches

Recent advances in piperidine synthesis, particularly via organometallic pathways, provide viable routes to 1-(2-Cyclopropyl-acetyl)-piperidin-4-one. For instance, Jackson et al. demonstrated the utility of β-aminoalkyl zinc iodides in copper-catalyzed allylic alkylation, followed by cyclization using sodium hydride (Scheme 1) . This method could be adapted to introduce the cyclopropyl-acetyl group by substituting allylic halides with cyclopropane-containing reagents.

Scheme 1: Hypothetical Synthesis Pathway

  • Copper-Catalyzed Coupling: React β-aminoalkyl zinc iodide with 2-cyclopropyl-acetyl chloride.

  • Cyclization: Treat intermediate with NaH to form the piperidine ring.

  • Oxidation: Introduce the 4-ketone via Jones oxidation or similar methods .

Hydrogenation and Functionalization

Hydrogenation of pre-functionalized piperidines, as described by Davis et al., offers a route to control stereochemistry at the 4-position . For example, hydrogenating a 5-methylene precursor could yield the saturated ketone while preserving the cyclopropyl group.

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyValue/DescriptionSource
Melting PointNot reported; likely amorphous or low-crystalline
Boiling PointEstimated >250°C (decomposition likely)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to strong acids/bases; hygroscopic

The compound’s solubility profile suggests compatibility with common organic reaction conditions, though its stability under acidic or basic conditions necessitates careful handling .

Chemical Reactivity and Functionalization

Ketone Reactivity

The 4-ketone group undergoes typical nucleophilic additions. For example, reaction with Grignard reagents yields tertiary alcohols, which can be further dehydrated to alkenes .

Cyclopropane Ring-Opening

Under radical or acidic conditions, the cyclopropane ring may undergo strain-driven ring-opening. Tri-n-butyltin hydride (SnBu₃H) with AIBN initiates radical rearrangements, potentially yielding open-chain intermediates .

N-Acetyl Modifications

The acetyl group participates in hydrolysis reactions. Treatment with aqueous HCl yields the corresponding amine, while transacylation with amines can introduce diverse acyl groups .

Applications in Medicinal Chemistry

Bioactive Intermediate

Piperidine derivatives are pivotal in drug discovery, particularly for neurological targets. The cyclopropyl group in 1-(2-Cyclopropyl-acetyl)-piperidin-4-one may enhance blood-brain barrier permeability, making it valuable for CNS drug candidates.

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